

# Commercial Suppliers and Technical Guide for Boc-L-Ala-OH-3-13C

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## Compound of Interest

Compound Name: Boc-L-Ala-OH-3-13C

Cat. No.: B1627841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-tert-Butoxycarbonyl-L-alanine specifically labeled with carbon-13 at the C3 position (**Boc-L-Ala-OH-3-13C**). It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled amino acid and employing it in various research applications. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy, and visualizations of relevant biological pathways and experimental workflows.

## Commercial Availability

**Boc-L-Ala-OH-3-13C** is a specialized chemical reagent used in stable isotope labeling studies. The following table summarizes the known commercial suppliers and their product specifications. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Molecular Weight	Storage Conditions	Applications
Cambridge Isotope Laboratories, Inc. (CIL)	L-Alanine-N-t-Boc (3- <sup>13</sup> C, 99%)	CLM-2151-1	99%	98%	190.2	Refrigerated (+2°C to +8°C), desiccate, protect from light.[1]	Biomolecular NMR, Proteomics.[1]
Sigma-Aldrich (Merck)	Boc-Ala-OH-3- <sup>13</sup> C	492892	99 atom % <sup>13</sup> C	Not specified	190.20	Not specified	Peptide synthesis, bio NMR.[2]

## Introduction to <sup>13</sup>C-Labeled Amino Acids in Research

Stable isotope-labeled amino acids, such as **Boc-L-Ala-OH-3-<sup>13</sup>C**, are powerful tools in biomedical and pharmaceutical research. By replacing a natural abundance carbon-12 atom with a heavier, non-radioactive carbon-13 isotope, researchers can trace the metabolic fate of the amino acid and the proteins into which it is incorporated.[3][4] This enables precise and quantitative analysis of complex biological processes.

The primary applications for **Boc-L-Ala-OH-3-<sup>13</sup>C** include:

- **Quantitative Proteomics:** Specifically in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where it is used to metabolically label proteins for relative and absolute quantification by mass spectrometry.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** As a tool to simplify complex spectra and provide site-specific structural and dynamic information on proteins and other biomolecules.

- Metabolic Flux Analysis (MFA): To trace the flow of carbon atoms through metabolic pathways, providing insights into cellular metabolism in various physiological and pathological states.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **Boc-L-Ala-OH-3-13C**.

### Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for in vivo metabolic labeling of proteins for quantitative mass spectrometry.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[10\]](#) This protocol outlines the use of **Boc-L-Ala-OH-3-13C** in a typical SILAC experiment.

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Materials:

- **Boc-L-Ala-OH-3-13C** ("heavy")
- Boc-L-Ala-OH (unlabeled, "light")
- SILAC-grade cell culture medium deficient in L-alanine
- Dialyzed fetal bovine serum (dFBS)
- Cell line of interest
- Standard cell culture reagents and equipment
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantitation assay (e.g., BCA assay)
- Trypsin, MS-grade

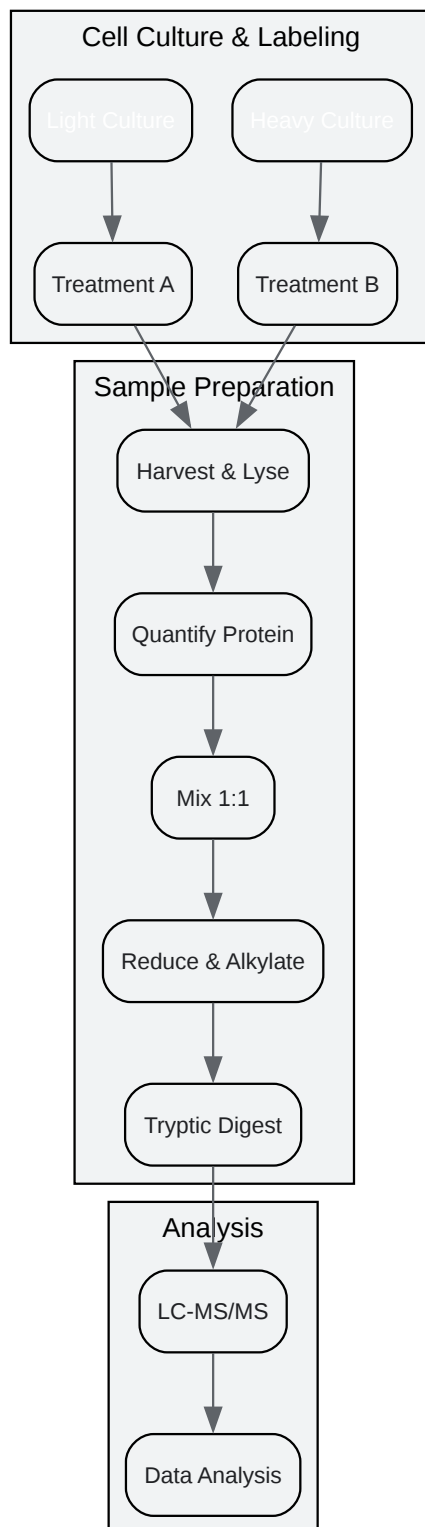
- Reagents for reduction and alkylation (e.g., DTT and iodoacetamide)
- Mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system

#### Methodology:

- Preparation of SILAC Media:
  - Prepare two types of culture media: "light" medium supplemented with unlabeled Boc-L-Ala-OH and "heavy" medium supplemented with **Boc-L-Ala-OH-3-13C**. The final concentration of the amino acid should be optimized for the specific cell line.
  - The Boc protecting group will be removed by cellular enzymes, allowing the labeled L-alanine to be incorporated into newly synthesized proteins.
  - Supplement both media with 10% dFBS and other necessary nutrients.
- Cell Culture and Labeling:
  - Adapt the cell line to the SILAC media over several passages to ensure complete incorporation of the labeled or unlabeled alanine. A minimum of five to six cell doublings is generally required for >95% incorporation.[\[11\]](#)
  - Culture one cell population in the "light" medium and the other in the "heavy" medium under identical conditions.
  - Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells).
- Cell Lysis and Protein Quantitation:
  - Harvest both cell populations and wash with ice-cold PBS.
  - Lyse the cells separately in lysis buffer.
  - Determine the protein concentration of each lysate using a BCA assay.
- Protein Digestion:

- Mix equal amounts of protein from the "light" and "heavy" lysates.
- Reduce the disulfide bonds in the protein mixture with DTT and alkylate the resulting free thiols with iodoacetamide.
- Digest the proteins into peptides overnight using MS-grade trypsin.
- Mass Spectrometry and Data Analysis:
  - Analyze the peptide mixture by LC-MS/MS.
  - The mass difference between the heavy and light peptide pairs (due to the  $^{13}\text{C}$  label) allows for their relative quantification.
  - Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the heavy and light peptide pairs.

## SILAC Experimental Workflow



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Caption: A flowchart illustrating the key steps in a SILAC experiment.

## Protein NMR Spectroscopy

Incorporating  $^{13}\text{C}$ -labeled amino acids is a powerful technique in NMR spectroscopy for protein structure and dynamics studies.[8] **Boc-L-Ala-OH-3- $^{13}\text{C}$**  can be used to selectively label the methyl group of alanine residues.

Objective: To obtain site-specific structural and dynamic information of a protein using NMR spectroscopy.

Materials:

- **Boc-L-Ala-OH-3- $^{13}\text{C}$**
- Expression system for the protein of interest (e.g., *E. coli*)
- Minimal medium for bacterial culture
- Standard protein purification reagents and equipment (e.g., Ni-NTA affinity chromatography)
- NMR spectrometer and tubes
- NMR buffer (e.g., phosphate buffer in  $\text{D}_2\text{O}$ )

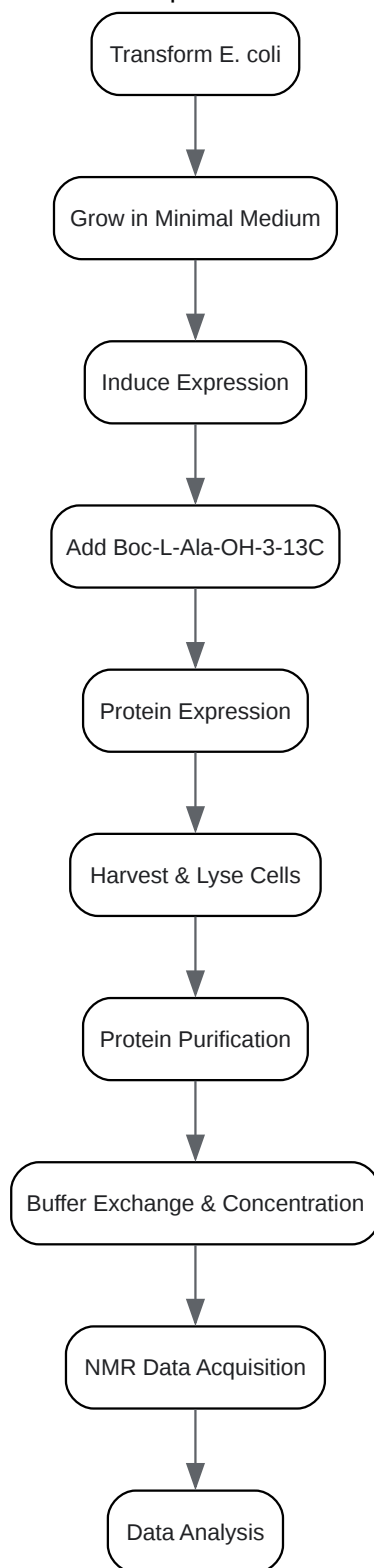
Methodology:

- Protein Expression and Labeling:
  - Transform an appropriate *E. coli* expression strain with a plasmid encoding the protein of interest.
  - Grow the bacteria in a minimal medium containing  $^{15}\text{N}$ -ammonium chloride (for  $^1\text{H}$ - $^{15}\text{N}$  correlation spectra) and unlabeled glucose as the primary carbon source.
  - At the time of induction, add **Boc-L-Ala-OH-3- $^{13}\text{C}$**  to the culture medium. The bacteria will take up the labeled alanine and incorporate it into the expressed protein. The Boc group will be cleaved by bacterial enzymes.
- Protein Purification:

- Harvest the bacterial cells by centrifugation.
- Lyse the cells and purify the protein of interest using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).
- Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.
- NMR Sample Preparation:
  - Exchange the purified protein into a suitable NMR buffer, typically containing D<sub>2</sub>O to minimize the water signal.
  - Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
  - Transfer the protein solution to an NMR tube.
- NMR Data Acquisition and Analysis:
  - Acquire a series of NMR experiments, such as <sup>1</sup>H-<sup>13</sup>C HSQC, to observe the signals from the labeled methyl groups.
  - The chemical shifts of the <sup>13</sup>C-labeled methyl groups provide information about their local chemical environment.
  - More advanced NMR experiments can be used to measure relaxation parameters, which provide insights into the dynamics of the protein at the site of the label.



## Protein NMR Experimental Workflow

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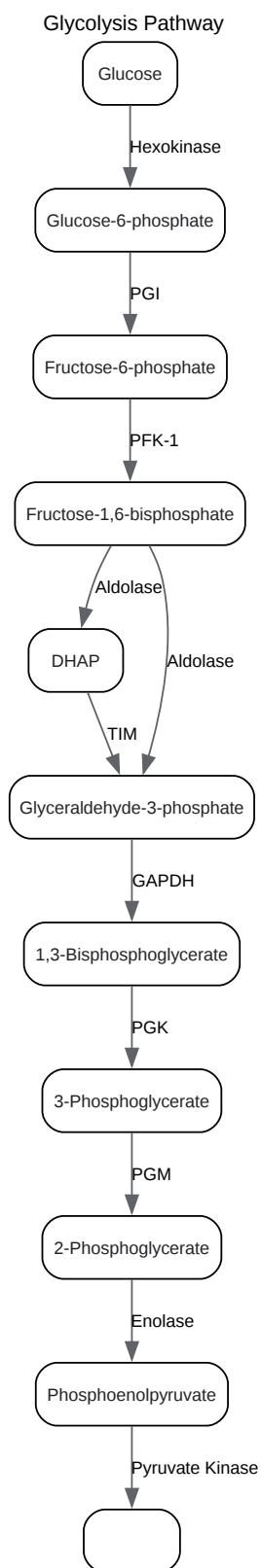
Caption: A workflow for protein expression, labeling, and analysis using NMR spectroscopy.

## Signaling Pathways of Interest

The study of cellular metabolism and signaling is a primary application area for isotope-labeled compounds. Below are diagrams of two fundamental pathways that can be investigated using tracers like **Boc-L-Ala-OH-3-<sup>13</sup>C**.

### Glycolysis Pathway

This pathway is central to glucose metabolism and energy production. Tracing the incorporation of <sup>13</sup>C from labeled precursors through glycolysis provides a quantitative measure of metabolic flux.

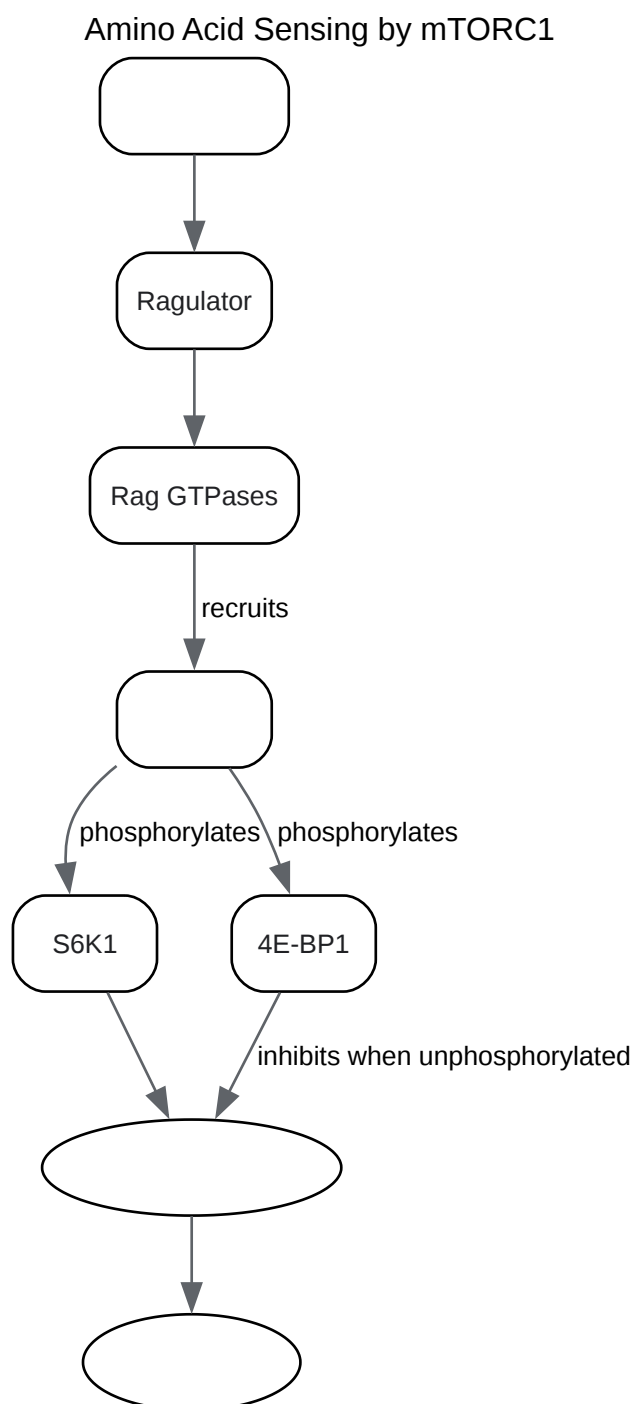


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Caption: The enzymatic steps of the glycolysis pathway from glucose to pyruvate.[\[3\]](#)[\[7\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

## mTOR Signaling and Amino Acid Sensing

The mTORC1 pathway is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[\[1\]](#)[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

## Conclusion

**Boc-L-Ala-OH-3-13C** is a valuable tool for researchers in the fields of proteomics, metabolomics, and structural biology. Its commercial availability from specialized suppliers enables its use in a variety of sophisticated experimental techniques. The protocols and pathways described in this guide provide a starting point for the application of this and other stable isotope-labeled compounds in cutting-edge research. As with any experimental technique, optimization of the provided protocols will be necessary for specific applications and model systems.

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